![molecular formula C9H6N2S B1198073 Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)
Imidazo[2,1-b]benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[2,1-b]benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anti-inflammatory Agents
Recent studies have identified imidazo[2,1-b]benzothiazole derivatives as potential modulators of glucocorticoid receptor (GCR) transactivation. These compounds were shown to exhibit anti-inflammatory effects by antagonizing GCR in the presence of dexamethasone, which is crucial for managing inflammatory diseases . The modeling studies provided insights into their binding interactions with the GCR ligand binding domain, suggesting a promising avenue for developing new anti-inflammatory drugs.
Antiulcer Activity
This compound compounds have been explored for their efficacy as antiulcer agents. Research indicates that these compounds exhibit significant antiulcer activity by influencing gastric acid secretion mechanisms. They have been synthesized and tested in animal models, demonstrating a notable reduction in ulcer indices compared to control groups . The pharmacological profiles suggest that these compounds could serve as alternatives to traditional antiulcer medications.
Antitubercular Activity
In the search for new antitubercular agents, this compound derivatives have shown promising results against Mycobacterium tuberculosis. A study reported that certain derivatives displayed potent inhibitory activity with IC50 values as low as 2.03 μM against Mtb H37Ra. Molecular docking studies further elucidated the binding interactions of these compounds with key targets in the bacterial metabolism pathway .
Radiopharmaceutical Applications
This compound derivatives have also been investigated as potential radiotracers for imaging techniques in oncology. Specifically, 99mTc-radiolabeled versions of these compounds are being developed for glioblastoma detection. These radiotracers could enhance the diagnostic capabilities for brain tumors by providing clear imaging results .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activities. Several studies have synthesized various analogues with modifications at specific positions on the benzothiazole ring to evaluate their pharmacological effects systematically. For instance, a series of derivatives were designed and assessed for their antitubercular activity, leading to the identification of several candidates with enhanced potency and selectivity against Mtb while exhibiting low toxicity towards mammalian cells .
Data Tables
The following table summarizes key findings from various studies on this compound applications:
Application | Activity | IC50 Values | Notes |
---|---|---|---|
Anti-inflammatory | GCR modulation | Not specified | Effective in reducing inflammation |
Antiulcer | Gastric acid secretion inhibition | Not specified | Significant reduction in ulcer indices |
Antitubercular | Inhibition of Mtb | 2.03 - 7.05 μM | Selective activity against Mtb strains |
Radiopharmaceutical | Glioblastoma imaging | Not applicable | Potential use as a radiotracer |
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing Imidazo[2,1-b]benzothiazole derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key steps include:
- Cyclization of 2-aminobenzothiazole with α-bromo-1,2-diaryl-1-ethanones under reflux conditions (1,4-dioxane, 24 h) to form the core scaffold .
- Post-synthetic modifications (e.g., carboxamide triazole derivatization) using HATU/DIPEA in DMF or Cu(I)-catalyzed click chemistry for triazole linkage .
- Halogenation (e.g., bromination with N-bromosuccinimide) to introduce substituents at specific positions .
- Characterization via IR, 1H-NMR, 13C-NMR, and HRMS for structural validation .
Q. How can researchers predict and optimize the solubility and oral bioavailability of this compound derivatives?
Methodological Answer:
- Apply Veber's rule to assess bioavailability: Ensure molecular weight <500 Da, hydrogen bond donors ≤5, and polar surface area <140 Ų .
- Use computational tools (e.g., SwissADME) to predict aqueous solubility and logP values. Derivatives with halogen substituents (e.g., fluorine in compound 3f) enhance lipophilicity and cellular permeability .
- Experimentally validate solubility via shake-flask method in PBS (pH 7.4) and bioavailability using Caco-2 cell monolayer assays .
Q. What in vitro assays are suitable for initial screening of antimycobacterial activity in these derivatives?
Methodological Answer:
- Microplate Alamar Blue Assay (MABA) : Test against non-tuberculous mycobacteria (NTMs) like Mycobacterium abscessus and M. avium, with MIC values <10 µM indicating promising activity (e.g., compound IT06, MIC = 3.2 µM) .
- Resazurin Reduction Assay : Quantify metabolic inhibition in mycobacterial cultures; IC50 values <1 µM (e.g., FG-2) correlate with strong antimycobacterial effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?
Methodological Answer:
- Substituent Analysis : Sulfonamide groups (e.g., in compound 3f) enhance radiosensitization by inducing DNA damage, while electron-withdrawing groups (e.g., -NO2) improve 15-lipoxygenase inhibition .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent positions (e.g., para-fluorine in 3f) with IC50 values in HepG2 cells (e.g., 0.097 µM for 3f) .
- Target Validation : Perform kinase profiling (e.g., RSK2 inhibition) and apoptosis assays (Annexin V/PI staining) to confirm mechanistic pathways .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
Methodological Answer:
- Cross-Assay Validation : Compare results from MTT (cell viability) and comet assays (DNA damage) to distinguish cytotoxic vs. genotoxic effects (e.g., compound 3h shows low IC50 in MTT but high DNA damage in comet assays) .
- Proteomic Profiling : Identify off-target interactions using affinity chromatography-MS. For example, derivatives targeting mitochondrial NADH dehydrogenase may show cell-line-specific efficacy due to metabolic heterogeneity .
Q. How can molecular docking elucidate binding modes of this compound derivatives with therapeutic targets?
Methodological Answer:
- Protein Preparation : Retrieve target structures (e.g., 3IUB for mycobacterial enzymes) from PDB and optimize via energy minimization .
- Docking Workflow : Use AutoDock Vina to simulate ligand-protein interactions. Key residues (e.g., Arg120 in 3IUB) form hydrogen bonds with carboxamide groups, while aromatic rings engage in π-π stacking (e.g., with Phe80) .
- Interaction Analysis : Visualize binding poses in PyMOL; prioritize compounds with >3 hydrogen bonds and low ΔG values (<-8 kcal/mol) .
Q. What experimental approaches validate the radiosensitizing potential of these derivatives?
Methodological Answer:
- Clonogenic Survival Assays : Irradiate cancer cells (e.g., HepG2) pre-treated with derivatives (e.g., 3f) and quantify colony formation. A dose-modifying factor (DMF) >1.5 indicates radiosensitization .
- Mechanistic Studies : Measure reactive oxygen species (ROS) using DCFH-DA probes and DNA repair inhibition via γ-H2AX foci quantification .
属性
分子式 |
C9H6N2S |
---|---|
分子量 |
174.22 g/mol |
IUPAC 名称 |
imidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)11-6-5-10-9(11)12-8/h1-6H |
InChI 键 |
RBQGKSWYSQGVDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N3C=CN=C3S2 |
同义词 |
benzo(d)imidazo(2,1-b)thiazole |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。